molecular formula C17H18N2O2S B5874994 N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide

Cat. No.: B5874994
M. Wt: 314.4 g/mol
InChI Key: DORFBWVYELUUHO-UHFFFAOYSA-N
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Description

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyphenyl group, and a carbamothioyl group attached to a methylbenzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide typically involves the reaction of 5-ethyl-2-hydroxyaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyphenyl and carbamothioyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-3-12-7-8-15(20)14(10-12)18-17(22)19-16(21)13-6-4-5-11(2)9-13/h4-10,20H,3H2,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORFBWVYELUUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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